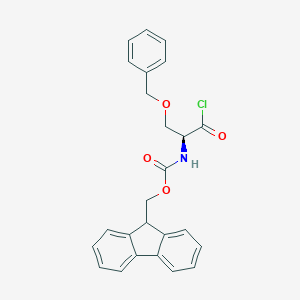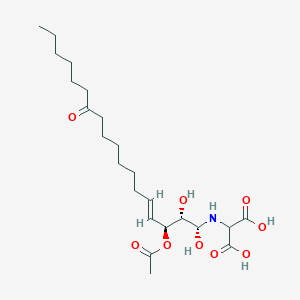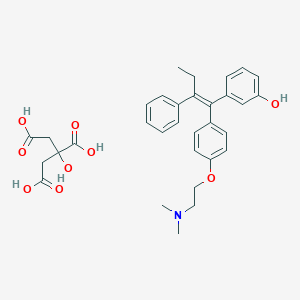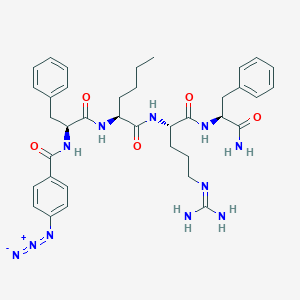
Iododimethylarsine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Iododimethylarsine can be synthesized through the reaction of alkyl iodides with iodo-arsines in the presence of mercury. For instance, the reaction of methyl iodide with compounds like (CH3)3AsIn yields tetramethylarsonium triiodomercury. Another method involves the reaction of this compound with ethyl iodide in the presence of mercury, resulting in the formation of a 1:1 arsine complex.
Industrial Production Methods: Industrial production of this compound typically involves the use of commercially available chemicals and solvents. Tetrahydrofuran (THF) is distilled from lithium aluminium hydride immediately before use, and diethyl ether and decalin are dried over sodium wire. All reactions are carried out under an atmosphere of nitrogen .
Chemical Reactions Analysis
Types of Reactions: Iododimethylarsine undergoes various types of chemical reactions, including substitution reactions. It reacts readily with alkyl metals to form compounds of the type R2AsI (R = organic group, I = alkali metal). It also replaces halogen atoms in different types of organic molecules by dimethylarsenic groups .
Common Reagents and Conditions: Common reagents used in reactions with this compound include alkyl metals and halogenated organic compounds. The reactions are typically carried out in solvents like tetrahydrofuran (THF) under an inert atmosphere of nitrogen .
Major Products Formed: The major products formed from reactions involving this compound include sodium dimethylarsenide and various dimethylarsenic-substituted organic compounds .
Scientific Research Applications
Iododimethylarsine has been widely used in scientific research for its unique properties. Some notable applications include:
Structural Study of Proteins: this compound is used in the structural study of proteins, particularly in the site-specific incorporation of p-iodo-L-phenylalanine into proteins to facilitate single-wavelength anomalous dispersion experiments.
Genotoxic Potential of Arsenic Compounds: Research has investigated the genotoxic potential of various arsenic compounds, including this compound.
Chemical Warfare Agents, Insecticides, and Herbicides: this compound has been used in the development of chemical warfare agents, insecticides, and herbicides due to its toxic properties.
Mechanism of Action
The mechanism by which iododimethylarsine exerts its effects involves the replacement of halogen atoms in organic molecules with dimethylarsenic groups. This substitution reaction alters the chemical properties of the target molecules, leading to various biological and chemical effects . The molecular targets and pathways involved in these reactions are primarily related to the interaction of dimethylarsenic groups with cellular components, leading to potential DNA damage and disruption of cellular processes.
Comparison with Similar Compounds
Dimethylarsinous Acid (DMAIII): Another organoarsenic compound known for its toxic properties and ability to induce cellular damage.
Monomethylarsonous Acid (MMAIII): Similar to DMAIII, this compound is also known for its genotoxic potential and ability to disrupt cellular processes.
Uniqueness of Iododimethylarsine: this compound is unique in its ability to readily undergo substitution reactions with alkyl metals and halogenated organic compounds, forming dimethylarsenic-substituted products. This property makes it particularly useful in the structural study of proteins and the development of chemical warfare agents.
Properties
IUPAC Name |
iodo(dimethyl)arsane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6AsI/c1-3(2)4/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQSGZOIIRXESF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6AsI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217921 | |
| Record name | Iododimethylarsine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676-75-5 | |
| Record name | Arsinous iodide, dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iododimethylarsine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iododimethylarsine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iododimethylarsine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![ACETAMIDE, N-[[(1-ETHOXYCYCLOPROPYL)OXY]METHYL]-N-METHYL- (9CI)](/img/structure/B129077.png)








